![molecular formula C16H19N3O4 B4629830 (2-{[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4629830.png)
(2-{[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid
説明
The compound belongs to a class of organic molecules that are typically synthesized for research purposes in medicinal chemistry and drug development. Such compounds are of interest due to their potential biological activity, stemming from their ability to interact with specific biochemical pathways.
Synthesis Analysis
The synthesis of complex organic compounds like this one often involves multiple steps, including activation of carboxylic acids, coupling reactions, and protection/deprotection strategies. For instance, the synthesis of structurally related compounds might involve the reaction of aminoquinoline diones with isothiocyanates to form novel compounds, as explored by Klásek et al. (2010) in the synthesis of spiro-linked and imidazoline derivatives (Klásek, Lyčka, Mikšík, & Růžička, 2010).
Molecular Structure Analysis
X-ray diffraction and NMR spectroscopy are key techniques for analyzing the molecular structure of synthesized compounds. Studies similar to the one conducted by Byriel et al. (1991) on carboxyphenoxyacetic acid and its adducts can provide insights into the molecular arrangement and hydrogen bonding patterns of complex organic molecules (Byriel, Lynch, Smith, & Kennard, 1991).
Chemical Reactions and Properties
Compounds like the one may undergo a variety of chemical reactions, including acylation, as discussed by Arutjunyan et al. (2013), where specific acyl chlorides react with amines and pyrazole to give new amide and acylpyrazole derivatives (Arutjunyan, Hakobyan, Hakobyan, Gevorgyan, & Panosyan, 2013).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystallinity are crucial for understanding the behavior of organic compounds under various conditions. The optimal conditions for reactions, as well as the physical state of the compounds, can significantly affect their application and study.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, define the potential applications of these compounds in biochemical research or as pharmaceutical agents. For example, the study of novel tetrazole and triazole derivatives for their superoxide scavenging activity and anti-inflammatory properties by Maxwell et al. (1984) illustrates how the chemical properties of such compounds are crucial for their biological activity (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).
科学的研究の応用
Corrosion Inhibition
Imidazole derivatives, including those structurally related to the specified compound, have been studied for their corrosion inhibition properties. For instance, novel amino acids based corrosion inhibitors have shown significant efficacy in protecting mild steel against corrosion, with one study demonstrating an inhibition efficiency of up to 96.08% at low concentrations. These inhibitors act through adsorption at the metal surface, following Langmuir adsorption isotherm, and are characterized using electrochemical impedance, potentiodynamic polarization methods, and theoretical investigations including quantum chemical parameters and molecular dynamics simulations (Srivastava et al., 2017).
Synthesis and Properties of Protic Hydroxylic Ionic Liquids
The synthesis of hydroxylic ionic liquids featuring imidazole derivatives with nitrogenous centers showcases the versatility of these compounds in creating materials with desirable physical properties, such as high conductivity and low glass transition temperature. These ionic liquids have potential applications in green chemistry and materials science due to their environmentally friendly attributes and unique physicochemical properties (Shevchenko et al., 2017).
Novel Synthesis of Compounds with Potential Biological Activities
Research into imidazole derivatives has led to the synthesis of novel compounds that incorporate the imidazole ring, demonstrating potential anticancer and antimicrobial activities. These studies explore the chemical reactivity of these compounds and their interactions with biological targets, paving the way for the development of new therapeutic agents. For example, the synthesis of compounds containing the imidazole ring and their evaluation against various cancer cell lines have highlighted the potential of these molecules as anticancer agents, with some displaying excellent to moderate anti-proliferative activity (Awad et al., 2018).
特性
IUPAC Name |
2-[2-oxo-2-[4-(2-propan-2-ylimidazol-1-yl)anilino]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-11(2)16-17-7-8-19(16)13-5-3-12(4-6-13)18-14(20)9-23-10-15(21)22/h3-8,11H,9-10H2,1-2H3,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVWSJFWOZDLCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C2=CC=C(C=C2)NC(=O)COCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B4629748.png)
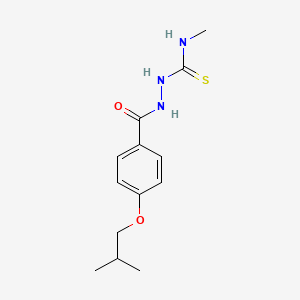
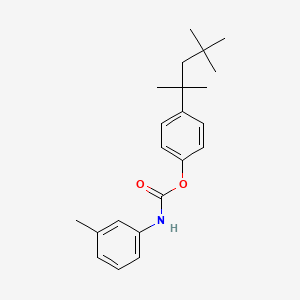
![3-nitrobenzyl 2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4629764.png)
![4-methoxy-N-[2-(4-methoxyphenoxy)-1-methylethyl]benzenesulfonamide](/img/structure/B4629766.png)
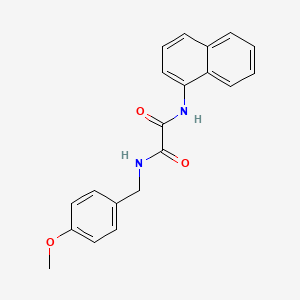
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4629773.png)
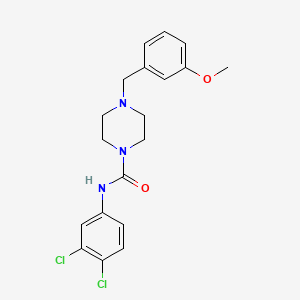
![N-(4-tert-butylphenyl)-N'-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4629779.png)
![ethyl 5-(4-chlorophenyl)-2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4629786.png)
![2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B4629793.png)
![4-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4629805.png)
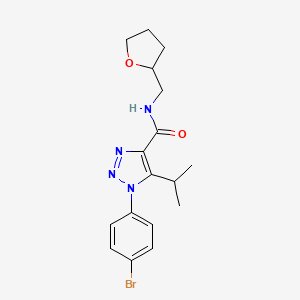
![1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4629850.png)